molecular formula C10H22N2 B13907269 1-Ethyl-2-isopropyl-1,4-diazepane

1-Ethyl-2-isopropyl-1,4-diazepane

Cat. No.: B13907269
M. Wt: 170.30 g/mol
InChI Key: PXRLGJYMPDOVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-isopropyl-1,4-diazepane is a chemical compound with the molecular formula C10H22N2 It is a member of the diazepane family, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-2-isopropyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of ethylamine with isopropylamine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-isopropyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted diazepanes.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-isopropyl-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-isopropyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-2-isopropyl-1,4-diazepane can be compared with other similar compounds, such as:

    1-Ethyl-1,4-diazepane: This compound lacks the isopropyl group, which may result in different chemical and biological properties.

    2-Ethyl-1-methyl-1,4-diazepane: The presence of a methyl group instead of an isopropyl group can lead to variations in reactivity and application.

    1-(4,6-Diisopropylpyrimidin-2-yl)-1,4-diazepane:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-ethyl-2-propan-2-yl-1,4-diazepane

InChI

InChI=1S/C10H22N2/c1-4-12-7-5-6-11-8-10(12)9(2)3/h9-11H,4-8H2,1-3H3

InChI Key

PXRLGJYMPDOVAR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCNCC1C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.